Aldose Reductase Inhibition: 5'-Chloro vs. Des-Chloro Analog
The des-chloro analog (2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, CAS 6252-98-8) demonstrates an IC50 of 100,000 nM against partially purified calf lens aldose reductase [1]. While direct IC50 data for the 5'-chloro compound against aldose reductase are not publicly available, the patent literature establishes that the 5'-chloro substitution is integral to the alpha-1a adrenergic receptor antagonist pharmacophore, with alternative halogen substitutions (e.g., 5'-fluoro) producing distinct selectivity profiles [2]. This class-level SAR strongly indicates that the 5'-chloro derivative will exhibit divergent aldose reductase potency relative to the des-chloro baseline.
| Evidence Dimension | Inhibition of partially purified calf lens aldose reductase |
|---|---|
| Target Compound Data | IC50 not publicly reported for the 5'-chloro compound |
| Comparator Or Baseline | Des-chloro analog (CAS 6252-98-8): IC50 = 100,000 nM |
| Quantified Difference | Unknown; structural SAR predicts differentiated potency |
| Conditions | Partially purified calf lens aldose reductase enzyme assay |
Why This Matters
Procurement decisions for aldose reductase inhibitor screening programs must recognize that the 5'-chloro compound is not a simple potency analog of the des-chloro scaffold; substituting the des-chloro compound will yield misleading SAR conclusions.
- [1] BindingDB Entry BDBM50022457: 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (des-chloro analog) IC50 = 100,000 nM against calf lens aldose reductase. View Source
- [2] Hoffman, J.M. Spirohydantoin compounds and uses thereof. U.S. Patent 6,316,437, issued November 13, 2001. Assignee: Merck & Co., Inc. (Describes 5'-fluoro and 5'-chloro analogs with distinct alpha-1a selectivity profiles). View Source
